![molecular formula C15H20BN3O2S B2863027 5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole CAS No. 2246610-95-5](/img/structure/B2863027.png)
5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a tetramethyl-1,3,2-dioxaborolan-2-yl group and a phenylmethylsulfanyl group .
Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis. The borate and sulfonamide groups present in the molecule make it a versatile reagent for nucleophilic and amidation reactions . Its stability and reactivity allow for its use in complex synthesis pathways, particularly in the construction of pharmacologically active molecules.
Drug Development
In the realm of pharmacy , compounds with borate groups are often utilized as enzyme inhibitors or specific ligand drugs . They have shown potential in treating various conditions, including tumors and microbial infections, and are being explored for their use in anticancer drugs.
Biological Applications
The boronic ester bonds in this compound are used in biological applications . They can act as fluorescent probes for identifying biological molecules such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them valuable tools in biochemical research and diagnostics.
Stimulus-Responsive Drug Carriers
Due to their ability to respond to microenvironmental changes like pH, glucose, and ATP, boronic ester bonds are employed in creating stimulus-responsive drug carriers . These carriers can deliver drugs through covalent or non-covalent interactions, enabling controlled drug release in response to specific biological stimuli.
Catalysis
Boronic acids and their derivatives are known for their role in catalysis . They are used in various transformation processes, including asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . This compound’s borate group could potentially enhance the efficiency of these catalytic processes.
Material Science
In material science , the compound’s borate group can be incorporated into polymers to modify their properties. It is used in the synthesis of novel copolymers, which have applications in creating materials with specific optical and electrochemical properties .
Mécanisme D'action
Mode of Action
The tetramethyl-1,3,2-dioxaborolan-2-yl group is known to be involved in borylation reactions . It can form pinacol benzyl boronate when it interacts with a palladium catalyst . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
The compound could potentially be involved in borylation reactions, which are part of various biochemical pathways . .
Result of Action
Given its potential involvement in borylation reactions, it might influence the formation of certain boron-containing compounds . .
Safety and Hazards
Orientations Futures
The compound “5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole” could potentially be used in various chemical reactions due to the presence of the reactive tetramethyl-1,3,2-dioxaborolan-2-yl group . Its use in the synthesis of other complex organic molecules could be a potential area of future research.
Propriétés
IUPAC Name |
5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2S/c1-14(2)15(3,4)21-16(20-14)12-7-5-11(6-8-12)9-22-13-17-10-18-19-13/h5-8,10H,9H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEUWUFYBILCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B2862945.png)
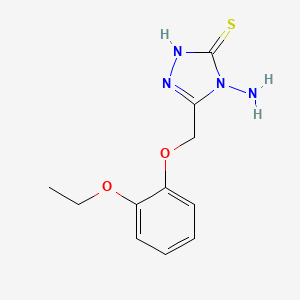
![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)
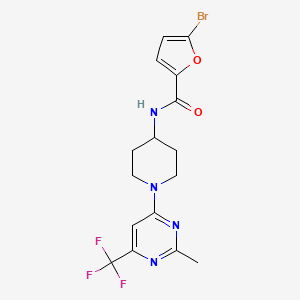
![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2862952.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)
![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)
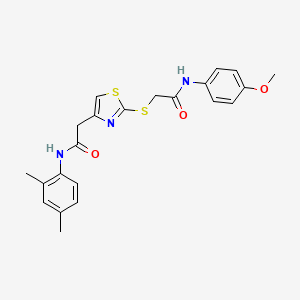
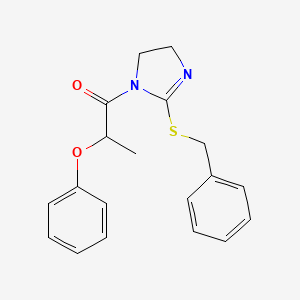
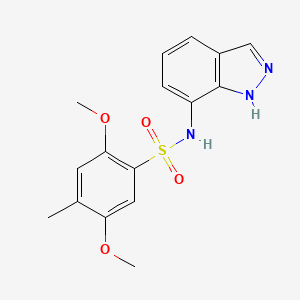

![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)
![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)